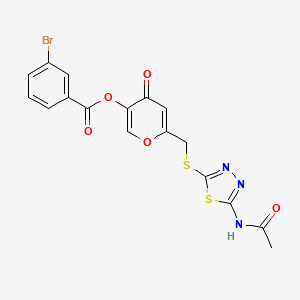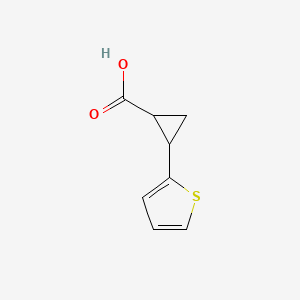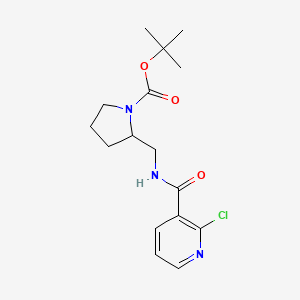![molecular formula C14H14ClN B2605517 4-chloro-2-methyl-7H,8H,9H,10H-cyclohexa[h]quinoline CAS No. 71421-97-1](/img/structure/B2605517.png)
4-chloro-2-methyl-7H,8H,9H,10H-cyclohexa[h]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-chloro-2-methyl-7H,8H,9H,10H-cyclohexa[h]quinoline”, also known as CMCQ, is a heterocyclic compound. It has a molecular weight of 231.72 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is 4-chloro-2-methyl-7,8,9,10-tetrahydrobenzo[h]quinoline . The InChI code for this compound is 1S/C14H14ClN/c1-9-8-13(15)12-7-6-10-4-2-3-5-11(10)14(12)16-9/h6-8H,2-5H2,1H3 .Physical And Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 231.72 .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Quinoline derivatives, including those structurally related to 4-chloro-2-methyl-7H,8H,9H,10H-cyclohexa[h]quinoline, are key intermediates in the synthesis of complex heterocyclic compounds. For example, the study by Shindo et al. (1989) details the formation and properties of cyclohepta[b]quinoxalines, emphasizing the synthetic pathways and chemical reactions involving quinoline analogs. These pathways are crucial for developing novel compounds with potential applications in material science and pharmaceuticals (Shindo, Ishikawa, & Nozoe, 1989).
Biological Applications
Quinoline derivatives have shown a wide range of biological activities, making them valuable in drug discovery and medicinal chemistry. For instance, Kategaonkar et al. (2010) synthesized new quinoline derivatives via a click chemistry approach, evaluating their antifungal and antibacterial activities. Most compounds exhibited significant activity against tested strains, highlighting the therapeutic potential of quinoline derivatives in addressing microbial resistance (Kategaonkar et al., 2010).
Material Science Applications
In material science, quinoline derivatives can be used as precursors for the synthesis of organic materials with specific optical or electronic properties. The study by Hens et al. (2013) on Zn(ii) complexes with quinoline-based ligands showcases the synthesis, structure, and spectral properties of these complexes. Their photophysical properties were explored, indicating potential applications in sensors and optoelectronic devices (Hens, Mondal, & Rajak, 2013).
Safety and Hazards
The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . The precautionary statements include P260, P262, P270, P280, P302 + P352, P304 + P340, P305 + P351 + P338, and P402 + P404 . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .
Propriétés
IUPAC Name |
4-chloro-2-methyl-7,8,9,10-tetrahydrobenzo[h]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN/c1-9-8-13(15)12-7-6-10-4-2-3-5-11(10)14(12)16-9/h6-8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMABJVOCKJADAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC3=C(C2=N1)CCCC3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-2-methyl-7H,8H,9H,10H-cyclohexa[h]quinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-Phenylpiperazin-1-yl)methyl]benzo[f]chromen-3-one](/img/structure/B2605438.png)



methanone](/img/structure/B2605444.png)
![3-(3,5-dimethylisoxazol-4-yl)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2605445.png)

![7-(3-methylphenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2605448.png)
![2-(ethylthio)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2605449.png)

![3-[4-(Chloromethyl)-1,3-oxazol-2-yl]benzonitrile](/img/structure/B2605452.png)
![6-Bromo-2,2-dimethylspiro[3.3]heptane](/img/structure/B2605453.png)
